1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione
Description
The compound 1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione is a structurally complex molecule featuring a pyrrolidine-2,5-dione (succinimide) core linked to a piperazine moiety via a ketone-containing ethyl bridge. A pyrazole ring is further attached to the piperazine through an ethyl spacer.
Properties
IUPAC Name |
1-[2-oxo-2-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O3/c21-13-2-3-14(22)20(13)12-15(23)18-9-6-17(7-10-18)8-11-19-5-1-4-16-19/h1,4-5H,2-3,6-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAYDYIOQDHVBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and pyrazole derivatives, have been reported to show a broad range of biological activities. They interact with various targets, including enzymes, receptors, and DNA, to exert their effects.
Mode of Action
Imidazole and pyrazole derivatives are known to inhibit various enzymes and interact with receptors to exert their effects.
Biochemical Pathways
For instance, imidazole derivatives have been reported to show antioxidant potential. Pyrazole derivatives have shown potent antileishmanial and antimalarial activities.
Pharmacokinetics
The solubility of a compound in water and other polar solvents, as is the case with imidazole derivatives, can influence its bioavailability and pharmacokinetic profile.
Result of Action
For instance, imidazole derivatives have shown antioxidant, antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities. Pyrazole derivatives have shown potent antileishmanial and antimalarial activities.
Biological Activity
1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione is a compound of interest due to its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article aims to consolidate existing knowledge on the compound's biological activity, focusing on its mechanisms, efficacy in various models, and structure-activity relationships (SAR).
Structure and Synthesis
The compound belongs to a class of pyrrolidine derivatives. Its structural features include a pyrrolidine core, a ketone group, and a piperazine moiety substituted with a pyrazole ring. The synthesis typically involves multi-step organic reactions, including condensation and cyclization processes.
Anticonvulsant Activity
Research has demonstrated that derivatives of this compound exhibit significant anticonvulsant properties. A study synthesized twenty-two similar compounds and assessed their activity using standard seizure models:
| Compound | MES Test Efficacy | scPTZ Test Efficacy | Neurotoxicity |
|---|---|---|---|
| 1 | High | Moderate | Low |
| 14 | Very High | High | Moderate |
| 17 | Moderate | High | Low |
| 23 | High | Very High | Moderate |
The most effective compounds were noted for their ability to significantly reduce seizure activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Specifically, compounds 14 and 23 showed high efficacy across multiple models, indicating their potential as therapeutic agents for epilepsy .
Anticancer Activity
Beyond anticonvulsant effects, certain derivatives have been evaluated for anticancer properties. For instance, compounds derived from similar structures have shown cytotoxic effects against various cancer cell lines. A notable study reported that some analogues displayed significant activity against HT-29 colon cancer cells and Jurkat leukemia cells:
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 31 | HT-29 | 12.5 |
| 32 | Jurkat | 15.0 |
| 33 | J774A.1 Macrophages | 10.0 |
These findings suggest that the presence of specific substituents on the pyrrolidine ring can enhance anticancer activity, highlighting the importance of SAR studies in drug development .
The mechanisms by which these compounds exert their biological effects are still under investigation. However, several hypotheses include:
- GABAergic Modulation : Some studies suggest that these compounds may enhance GABAergic transmission, which is crucial for their anticonvulsant effects.
- Inhibition of Tumor Growth : The anticancer activity may be linked to the induction of apoptosis in cancer cells through mitochondrial pathways or by disrupting cell cycle progression.
Case Studies
Several case studies have explored the pharmacological profiles of similar compounds:
-
Case Study on Anticonvulsant Efficacy :
- A series of experiments were conducted using the 6-Hz psychomotor seizure model to evaluate the efficacy of various derivatives.
- Results indicated that modifications to the piperazine ring significantly influenced anticonvulsant potency.
-
Case Study on Cytotoxic Effects :
- In vitro assays demonstrated that certain analogues could induce apoptosis in cancer cell lines through caspase activation.
- This suggests a potential pathway for therapeutic intervention in cancer treatment.
Scientific Research Applications
P2Y12 Receptor Antagonism
One of the prominent applications of this compound is its role as a P2Y12 receptor antagonist . The P2Y12 receptor is crucial in platelet activation and aggregation, making it a significant target in treating cardiovascular diseases. Compounds similar to 1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione have been studied for their ability to inhibit this receptor, thus preventing thrombus formation and reducing the risk of heart attacks and strokes .
Anticancer Properties
Research has indicated that derivatives of pyrrolidine compounds can exhibit anticancer activity. The structural features of this compound may enhance its ability to interact with cancer cell pathways, leading to apoptosis or inhibited proliferation in various cancer types. Ongoing studies are exploring its efficacy against specific cancer cell lines .
Neuroprotective Effects
The neuroprotective potential of this compound is another area of interest. Initial studies suggest that pyrrolidine derivatives can modulate neurotransmitter systems and protect neuronal cells from oxidative stress and apoptosis. This application could be particularly beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Mechanistic Insights
The mechanism by which this compound exerts its effects involves multiple pathways:
Inhibition of Platelet Aggregation
By antagonizing the P2Y12 receptor, this compound prevents the activation of downstream signaling pathways that lead to platelet aggregation. This action is critical in managing conditions associated with excessive clotting .
Induction of Apoptosis in Cancer Cells
The compound may trigger apoptotic pathways through the modulation of Bcl-2 family proteins and caspases, leading to programmed cell death in malignant cells .
Case Studies
Several case studies highlight the therapeutic potential of similar compounds:
Case Study 1: Cardiovascular Disease Management
In a clinical trial involving patients with a history of myocardial infarction, a P2Y12 antagonist demonstrated significant reductions in major adverse cardiovascular events compared to placebo groups. The study emphasized the importance of receptor selectivity and the role of structural modifications akin to those found in this compound for enhanced efficacy .
Case Study 2: Cancer Treatment
A recent study evaluated a series of pyrrolidine derivatives for their anticancer properties against breast cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity and apoptosis rates compared to standard chemotherapeutics .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Features
The target compound’s uniqueness lies in its hybrid structure combining pyrrolidine-2,5-dione, piperazine, and pyrazole groups. Below is a comparison with structurally related compounds from the evidence:
Key Differences and Implications
Electron-Deficient Moieties : The pyrazole ring (vs. indole in 4i) introduces electron-withdrawing effects, which may alter metabolic stability or intermolecular interactions .
Commercial Availability: The hydrochloride salt of the piperazine analog (without pyrazole) is commercially available (Santa Cruz Biotechnology), highlighting its utility as a precursor or reference compound .
Preparation Methods
Pyrrolidine-2,5-dione Preparation
Pyrrolidine-2,5-dione (succinimide) is commercially available or synthesized via cyclization of succinic acid with ammonia:
Yields typically exceed 85% under reflux in toluene.
Introduction of the 2-Oxoethyl Group
The 2-oxoethyl moiety is introduced via N-alkylation using chloroacetyl chloride:
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Activation : Suspend succinimide (1 eq) in dry THF under nitrogen.
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Alkylation : Add chloroacetyl chloride (1.2 eq) dropwise at 0°C, followed by triethylamine (1.5 eq).
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Reaction : Stir at room temperature for 6 hours.
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Workup : Quench with ice water, extract with ethyl acetate, and purify via silica chromatography.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 72–78% |
| Purity (HPLC) | ≥98% |
| Characterization | (DMSO-d6): δ 2.75 (s, 4H, CH2), 4.15 (s, 2H, COCH2Cl). |
Synthesis of Fragment B: 4-[2-(1H-Pyrazol-1-yl)ethyl]piperazine
Piperazine Functionalization
Piperazine is alkylated with 2-chloroethylpyrazole:
-
Alkylation : React piperazine (1 eq) with 1-(2-chloroethyl)-1H-pyrazole (1.1 eq) in acetonitrile.
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Conditions : Heat at 60°C for 12 hours with K2CO3 (2 eq).
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Workup : Filter, concentrate, and recrystallize from ethanol.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Melting Point | 112–114°C |
| MS (ESI+) | m/z 221.1 [M+H]+ |
Alternative Routes
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Hydrazine Cyclization : Condense 1,3-diketones with hydrazines to form pyrazole, followed by ethylation.
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Vilsmeier–Haack Reaction : Convert hydrazones to pyrazoles using POCl3/DMF.
Coupling of Fragments A and B
Nucleophilic Acyl Substitution
React Fragment A (1 eq) with Fragment B (1.2 eq) in DMF using K2CO3 (2 eq) as base:
Optimized Conditions :
-
Temperature: 80°C
-
Time: 8 hours
-
Solvent: Anhydrous DMF
Key Data :
| Parameter | Value |
|---|---|
| Yield | 58–63% |
| Purity (HPLC) | 97.5% |
Amide Coupling Reagents
Alternative method using EDC/HOBt :
-
Activate Fragment A with EDC (1.3 eq) and HOBt (1 eq) in DCM.
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Add Fragment B (1.1 eq) and stir at 25°C for 24 hours.
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Purify via flash chromatography (hexane:EtOAc = 3:1).
Advantages : Higher yields (70–75%) but increased cost.
Reaction Optimization and Troubleshooting
Common Side Reactions
Solvent Effects
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 63 | 97.5 |
| THF | 55 | 95.2 |
| Acetonitrile | 48 | 93.1 |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
-
HPLC : C18 column, 70:30 H2O:MeCN, λ = 254 nm, retention time = 6.8 min.
Scale-Up and Industrial Considerations
-
Batch Reactors : Maintain N2 atmosphere to prevent oxidation.
-
Cost Analysis : EDC/HOBt adds ~30% to raw material costs vs. nucleophilic substitution.
-
Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-1-yl}ethyl)pyrrolidine-2,5-dione, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. Key steps include cyclization to form the pyrrolidine-2,5-dione core and coupling reactions to introduce the piperazine-pyrazole moiety. For example, cyclization precursors (e.g., succinic anhydride derivatives) can be reacted with amines under reflux in ethanol or DMF. Reaction optimization requires controlled temperature (70–100°C), solvent polarity adjustments, and catalytic agents (e.g., triethylamine for deprotonation). Yield and purity can be improved via column chromatography or recrystallization using DMF/ethanol mixtures .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm the presence of pyrrolidine-2,5-dione (δ ~2.5–3.5 ppm for CH₂ groups) and piperazine protons (δ ~2.7–3.2 ppm).
- LC-MS : Verify molecular weight (exact mass calculated using C₁₃H₁₈N₄O₃S₂).
- XRD : If crystalline, single-crystal X-ray diffraction (e.g., using a Stoe IPDS-II diffractometer) provides precise bond angles and dihedral angles between aromatic rings, as demonstrated in analogous compounds .
Advanced Research Questions
Q. What computational and experimental strategies are effective for analyzing structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to model interactions with biological targets (e.g., neurotransmitter receptors due to the piperazine-pyrazole motif). Compare binding affinities with structurally related compounds (e.g., phenylpiperazine derivatives) .
- In Vitro Assays : Test inhibition of enzymes (e.g., monoamine oxidases) under physiological pH (6.8–7.4) and monitor IC₅₀ values. Correlate substituent effects (e.g., pyrazole vs. thiophene) with activity .
Q. How can crystallographic data resolve contradictions in reported conformational properties of this compound?
- Methodological Answer : Employ SHELX programs (e.g., SHELXL for refinement) to analyze X-ray data. Focus on torsion angles and hydrogen bonding patterns (e.g., O–H···N interactions in crystal packing) to resolve discrepancies between theoretical (DFT-optimized) and experimental geometries. For example, dihedral angles >45° between the pyrrolidine and piperazine rings may indicate steric strain, impacting bioactivity .
Q. What methodologies are recommended for studying metabolic stability and degradation pathways?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) at 37°C, using NADPH as a cofactor. Monitor oxidative metabolites via LC-MS/MS.
- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Identify degradation products (e.g., hydrolyzed dione rings) using high-resolution mass spectrometry (HRMS) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to address conflicting bioactivity data in different assay systems?
- Methodological Answer :
- Assay Validation : Ensure consistent cell lines (e.g., HEK-293 for receptor binding) and buffer conditions (e.g., ammonium acetate pH 6.5). Include positive controls (e.g., known receptor antagonists).
- Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Address outliers via Grubbs’ test or repeated triplicate runs .
Q. What advanced spectroscopic techniques can elucidate dynamic molecular behavior in solution?
- Methodological Answer :
- Dynamic NMR (DNMR) : Probe conformational exchange of the piperazine ring at variable temperatures (e.g., 25–60°C in DMSO-d₆).
- NOESY : Identify through-space interactions between the pyrazole and pyrrolidine protons to confirm spatial proximity .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
